![molecular formula C19H25N3OS B15136921 2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)
2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IMP-1575 is a potent inhibitor of the enzyme hedgehog acyltransferase (HHAT), which plays a crucial role in the palmitoylation of hedgehog signaling proteins. These proteins are involved in various developmental processes and cancer growth. IMP-1575 has shown significant potential as a chemical probe for studying HHAT function and as a therapeutic agent in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
IMP-1575 is synthesized through a series of chemical reactions involving the formation of a central amide linkage, a secondary amine, and the ®-configuration at the 4-position of the core structure. The synthesis involves multiple steps, including the preparation of intermediates and their subsequent coupling under specific reaction conditions .
Industrial Production Methods
While detailed industrial production methods for IMP-1575 are not widely documented, the synthesis typically involves standard organic synthesis techniques, including purification steps such as chromatography to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
IMP-1575 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of IMP-1575 include acyl-coenzyme A (acyl-CoA) derivatives, amines, and various organic solvents. Reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions involving IMP-1575 include its various analogues and derivatives, which are used to study the structure-activity relationship and optimize its inhibitory potency .
Scientific Research Applications
IMP-1575 has a wide range of scientific research applications, including:
Mechanism of Action
IMP-1575 exerts its effects by competitively inhibiting the enzyme HHAT. It binds to the active site of HHAT, preventing the enzyme from catalyzing the palmitoylation of hedgehog signaling proteins. This inhibition disrupts the hedgehog signaling pathway, which is crucial for the growth and development of certain cancers .
Comparison with Similar Compounds
Similar Compounds
RUSKI-201: Another HHAT inhibitor with lower potency compared to IMP-1575.
WNT974: An inhibitor of the enzyme porcupine, which is involved in the acylation of Wnt proteins.
ETC-159: Another porcupine inhibitor under clinical trials for cancer treatment.
Uniqueness of IMP-1575
IMP-1575 stands out due to its high potency as an HHAT inhibitor, with a significantly lower IC50 value compared to similar compounds. Its ability to inhibit hedgehog signaling in cellular assays makes it a valuable tool for studying HHAT function and a promising candidate for therapeutic development .
Properties
Molecular Formula |
C19H25N3OS |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone |
InChI |
InChI=1S/C19H25N3OS/c1-13(2)11-20-12-18(23)22-9-7-17-15(8-10-24-17)19(22)16-6-4-5-14(3)21-16/h4-6,8,10,13,19-20H,7,9,11-12H2,1-3H3/t19-/m1/s1 |
InChI Key |
OVUGAMKQXDOHDJ-LJQANCHMSA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)[C@H]2C3=C(CCN2C(=O)CNCC(C)C)SC=C3 |
Canonical SMILES |
CC1=NC(=CC=C1)C2C3=C(CCN2C(=O)CNCC(C)C)SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


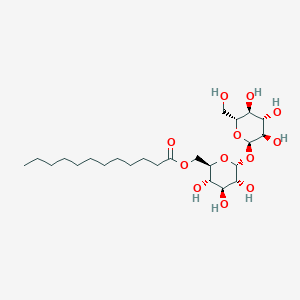
![4-[2-(1,2,3,6-tetrahydropyridin-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B15136849.png)

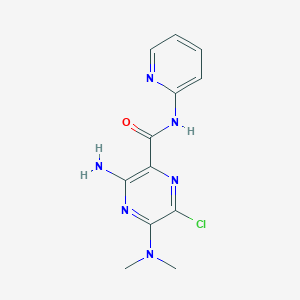
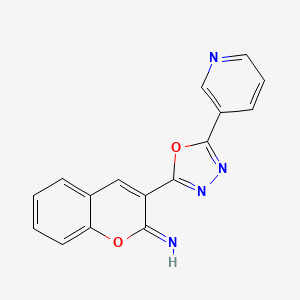
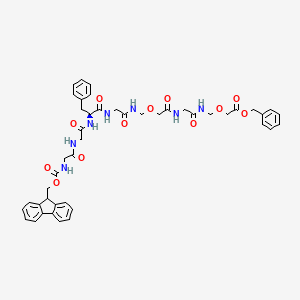
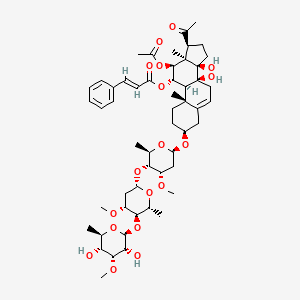
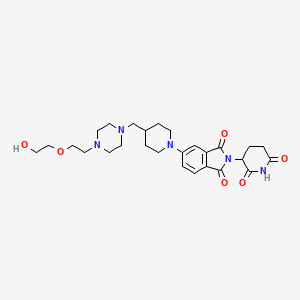
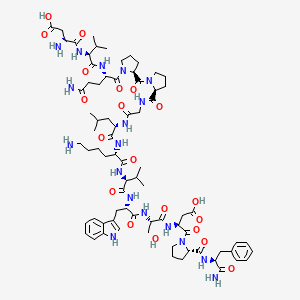
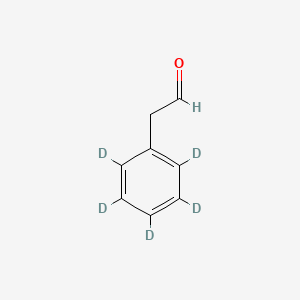
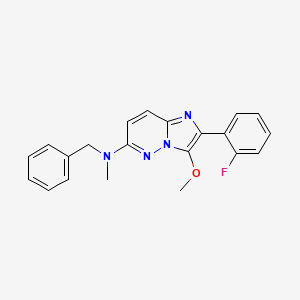
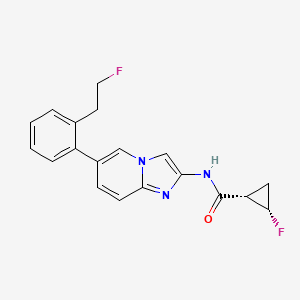

![acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B15136913.png)
